molecular formula C15H13ClN2O5 B12503818 1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12503818
M. Wt: 336.72 g/mol
InChI Key: DGQYNKUILZBUNS-UHFFFAOYSA-N
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Description

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylic acid group, a carbamoyl group, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 6-oxopyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(5-chloro-2-hydroxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid
  • 1-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid

Uniqueness

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C15H13ClN2O5

Molecular Weight

336.72 g/mol

IUPAC Name

1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13ClN2O5/c1-23-12-4-3-10(16)6-11(12)17-13(19)8-18-7-9(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

DGQYNKUILZBUNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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